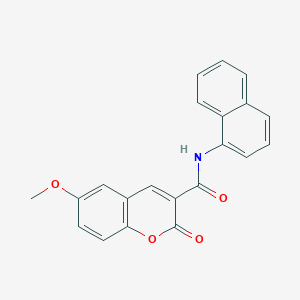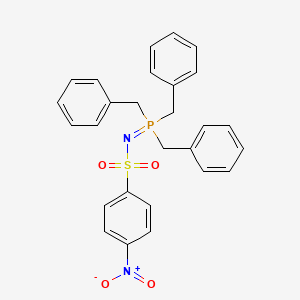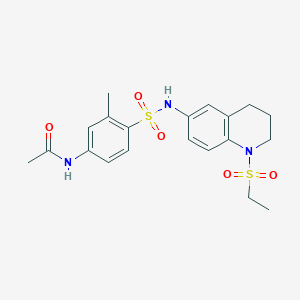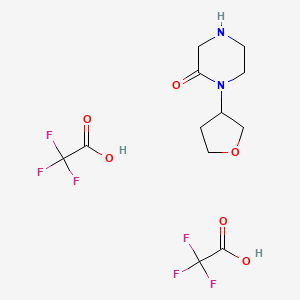![molecular formula C22H13ClN4O2S B3008882 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897615-77-9](/img/structure/B3008882.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The specific structure of this compound suggests potential interactions with various solvents and could exhibit interesting physical and chemical properties due to the presence of the chlorothiophenyl group and the quinoline moiety.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, they do provide insight into the behavior of similar 1,3,4-oxadiazole derivatives. For instance, the synthesis of related compounds typically involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids or their derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is crucial in determining their reactivity and interaction with other molecules. The presence of heteroatoms in the ring can lead to various electronic effects, influencing the compound's chemical behavior. The chlorothiophenyl group attached to the oxadiazole ring in the compound of interest could potentially affect the electron density and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives can be quite diverse. For example, the pyrolysis of similar compounds has been shown to produce a range of products, including carbon dioxide, hydrogen sulfide, and various aromatic compounds, through a free radical mechanism . This suggests that the compound may also undergo decomposition under high-temperature conditions, leading to a variety of smaller molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their interactions with solvents. The study of binary mixtures of a related 1,3,4-oxadiazole derivative with chloroform and N,N-dimethyl formamide revealed various thermodynamic parameters, such as acoustical impedance, adiabatic compressibility, and internal pressure, which are indicative of solute-solvent interactions . These findings can be extrapolated to suggest that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide may also exhibit specific solvation behaviors and thermodynamic properties when mixed with different solvents.
科学的研究の応用
Antimicrobial Activities
Studies have demonstrated the potential of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide derivatives in antimicrobial applications. A significant body of research focuses on the synthesis and evaluation of these compounds for their antibacterial and antifungal activities. For instance, derivatives have been tested against various microbial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus showing promising results in inhibiting microbial growth (Desai, Dodiya, & Shihora, 2011; Patel & Patel, 2010).
Antitubercular Activity
Novel derivatives have also been evaluated for their antitubercular properties. Research into 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has indicated significant potential against Mycobacterium tuberculosis, with several analogs displaying promising minimum inhibitory concentrations (MICs) and low cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
Anticonvulsant Activity
The exploration of quinazolinone derivatives for neurological applications has revealed their efficacy as anticonvulsant agents. N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their counterparts have shown significant anticonvulsant activities, comparing favorably with reference drugs in animal models. This suggests a potential pathway for developing new treatments for convulsive disorders (Noureldin et al., 2017).
Anticancer Applications
Further investigations into the anticancer potential of these compounds have identified them as novel inducers of apoptosis. Studies involving derivatives like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have demonstrated activity against breast and colorectal cancer cell lines, with certain compounds showing the ability to arrest cells in the G(1) phase, followed by induction of apoptosis. This research opens new avenues for cancer treatment strategies (Zhang et al., 2005).
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2S/c23-19-11-10-18(30-19)21-26-27-22(29-21)25-20(28)15-12-17(13-6-2-1-3-7-13)24-16-9-5-4-8-14(15)16/h1-12H,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVMCDWBYSWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=C(S5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)


![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)
